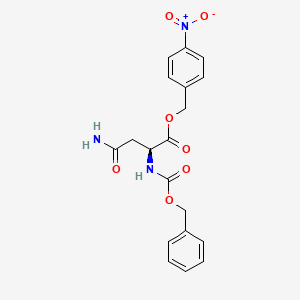

Z-L-Asparagine 4-nitrobenzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-L-Asparagine 4-nitrobenzyl ester is a useful research compound. Its molecular formula is C19H19N3O7 and its molecular weight is 401.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

Z-Asn-onp has diverse applications in scientific research, particularly in enzymatic studies:

-

Substrate for Asparaginase :

- Z-Asn-onp acts as a substrate for asparaginase enzymes, which hydrolyze the amide bond in asparagine. The release of p-nitrophenol from Z-Asn-onp allows for the indirect measurement of asparaginase activity, essential in cancer research and treatment strategies involving metabolic targeting.

-

Protease Activity Studies :

- This compound is utilized to investigate proteolytic enzyme activity since it can be cleaved by various proteases. Researchers can study enzyme kinetics and mechanisms using Z-Asn-onp as a model substrate.

-

Drug Development :

- In drug discovery, Z-Asn-onp serves as a model compound for developing enzyme inhibitors targeting glutamate receptors implicated in neurological disorders. Its ability to mimic natural substrates allows researchers to explore potential therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the utility of Z-Asn-onp in various biochemical applications:

- Enzyme Kinetics : Research has demonstrated that Z-Asn-onp can effectively measure the kinetic parameters of asparaginase enzymes. For instance, studies have shown that varying concentrations of Z-Asn-onp lead to different rates of p-nitrophenol release, allowing for detailed kinetic analysis.

- Comparative Studies with Other Compounds : In comparative studies with other active esters such as N-acetyl-L-asparagine and Z-L-phenylalanine, Z-Asn-onp exhibited distinct reactivity profiles that are beneficial for specific enzymatic assays.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of the 4-nitrobenzyl ester bond is the most extensively studied reaction for this compound, occurring under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis

In acidic environments (e.g., HCl in dioxane/water), the ester bond cleaves to yield Z-L-asparagine and 4-nitrobenzyl alcohol. This reaction is slow at room temperature but accelerates under reflux .

Basic Hydrolysis

Under alkaline conditions (pH 8.5–9.5), saponification occurs rapidly, producing Z-L-asparagine and 4-nitrophenolate. The reaction rate depends on temperature and ionic strength, with optimal activity observed at 40°C .

Enzymatic Hydrolysis

Esterase enzymes, such as E53, selectively hydrolyze the ester bond. Structural studies reveal that mutations in the enzyme’s catalytic pocket (e.g., N166A) reduce activity at alkaline pH, while broadening the "bottleneck" region enhances hydrolysis efficiency .

Substitution Reactions

The 4-nitrobenzyl group acts as a leaving group in nucleophilic substitution reactions, enabling peptide bond formation or functional group interchange.

Aminolysis

In peptide synthesis, the ester reacts with amino groups (e.g., from other amino acids) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). This forms amide bonds while releasing 4-nitrobenzyl alcohol .

Thiolysis

Thiol-containing nucleophiles (e.g., cysteine derivatives) displace the nitrobenzyl group under mild alkaline conditions, generating thioester intermediates.

Enzymatic Interactions Beyond Hydrolysis

Z-L-Asparagine 4-nitrobenzyl ester serves as a substrate for proteolytic enzymes like asparaginase, which cleave the amide bond adjacent to the asparagine residue. This releases 4-nitrobenzyl alcohol and a Z-protected aspartic acid derivative, facilitating enzyme activity assays .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 60°C leads to partial decomposition, forming nitrophenyl byproducts.

-

Photoreactivity : Exposure to UV light induces nitro group reduction, complicating storage and handling .

Comparative Reactivity with Analogues

The nitrobenzyl ester’s reactivity contrasts with other protective groups:

| Compound | Ester Group | Hydrolysis Rate (pH 9.0) | Key Advantage |

|---|---|---|---|

| This compound | 4-nitrobenzyl | 0.12 mM/min | High leaving-group ability |

| Z-L-Phenylalanine benzyl ester | Benzyl | 0.04 mM/min | Lower cost |

| Z-Glycine 4-nitrophenyl ester | 4-nitrophenyl | 0.15 mM/min | Faster kinetics |

Propiedades

Fórmula molecular |

C19H19N3O7 |

|---|---|

Peso molecular |

401.4 g/mol |

Nombre IUPAC |

(4-nitrophenyl)methyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C19H19N3O7/c20-17(23)10-16(21-19(25)29-12-13-4-2-1-3-5-13)18(24)28-11-14-6-8-15(9-7-14)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m0/s1 |

Clave InChI |

AMPDRPZPZHXQHZ-INIZCTEOSA-N |

SMILES isomérico |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.